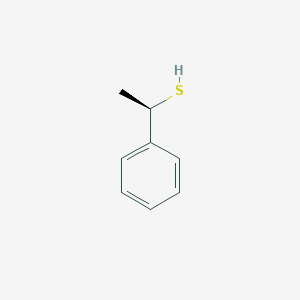
(R)-1-Phenylethanethiol
Vue d'ensemble
Description
®-1-Phenylethanethiol is an organic compound characterized by the presence of a thiol group attached to a phenylethyl structure. This compound is known for its distinct sulfurous odor and is used in various chemical applications due to its reactivity and unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: ®-1-Phenylethanethiol can be synthesized through several methods. One common approach involves the reaction of ®-1-phenylethanol with thionyl chloride to form ®-1-phenylethyl chloride, which is then treated with sodium hydrosulfide to yield ®-1-phenylethanethiol. The reaction conditions typically involve:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Anhydrous solvents such as dichloromethane or toluene.
Catalysts: Often, no catalyst is required, but bases like pyridine can be used to neutralize the hydrochloric acid formed.
Industrial Production Methods: In industrial settings, ®-1-Phenylethanethiol is produced using large-scale batch reactors. The process involves:
Raw Materials: ®-1-phenylethanol, thionyl chloride, and sodium hydrosulfide.
Reaction Control: Continuous monitoring of temperature and pressure to ensure optimal yield and purity.
Purification: The crude product is purified through distillation or recrystallization to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: ®-1-Phenylethanethiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides using oxidizing agents like hydrogen peroxide or iodine.
Reduction: Reduction reactions are less common but can involve the conversion of disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, or other mild oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Alkyl halides, under basic conditions with reagents like sodium hydroxide.
Major Products:
Oxidation: Disulfides such as ®-1,2-diphenylethane-1,2-dithiol.
Reduction: Regeneration of the thiol from disulfides.
Substitution: Various substituted phenylethyl derivatives.
Applications De Recherche Scientifique
®-1-Phenylethanethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biological systems, particularly in the study of thiol-disulfide exchange reactions.
Medicine: Explored for its potential therapeutic properties, including its use in drug design and development.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of ®-1-Phenylethanethiol involves its thiol group, which can participate in various biochemical reactions:
Molecular Targets: The thiol group can interact with metal ions, proteins, and other thiol-containing molecules.
Pathways Involved: Thiol-disulfide exchange reactions, coordination with metal ions, and nucleophilic substitution reactions.
Comparaison Avec Des Composés Similaires
®-1-Phenylethanethiol can be compared with other similar thiol-containing compounds:
Similar Compounds: (S)-1-Phenylethanethiol, benzyl mercaptan, and 2-phenylethanethiol.
Uniqueness: The ®-enantiomer of 1-Phenylethanethiol is unique due to its specific stereochemistry, which can influence its reactivity and interaction with chiral environments.
By understanding the properties, preparation methods, chemical reactions, applications, and mechanism of action of ®-1-Phenylethanethiol, researchers can better utilize this compound in various scientific and industrial fields.
Propriétés
IUPAC Name |
(1R)-1-phenylethanethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10S/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZBJCFNHPYNKO-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


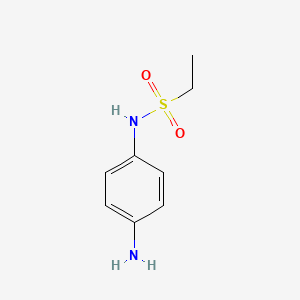
![3-Methylimidazo[1,2-a]pyrimidine](/img/structure/B3261007.png)
![2-(4-bromophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid](/img/structure/B3261010.png)

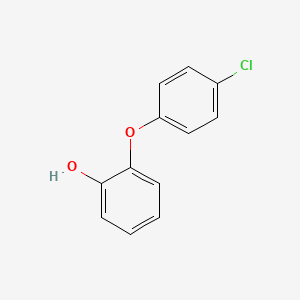
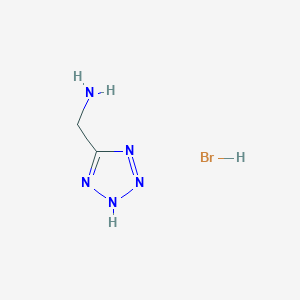
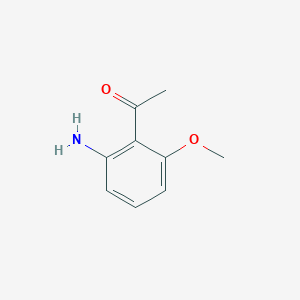
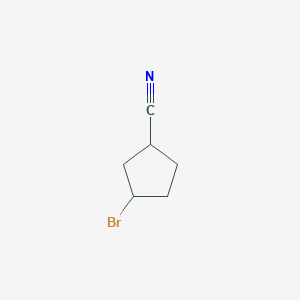
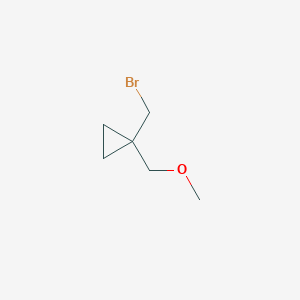
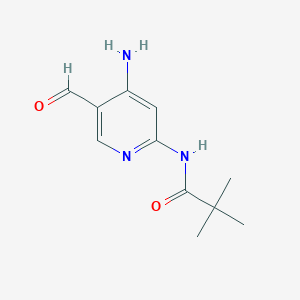
![[4-Methoxy-3-(methoxymethyl)phenyl]boronic acid](/img/structure/B3261065.png)
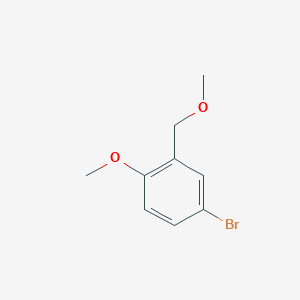
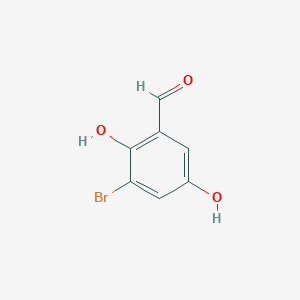
![1,2,4,4a,5,6-Hexahydro-pyrazino[1,2-a]quinoxaline-3-carboxylic acid tert-butyl ester](/img/structure/B3261091.png)
